molecular formula C8H6N2O5S B14661867 S-(2,4-Dinitrophenyl) ethanethioate CAS No. 40640-80-0

S-(2,4-Dinitrophenyl) ethanethioate

Cat. No.: B14661867
CAS No.: 40640-80-0
M. Wt: 242.21 g/mol
InChI Key: DDJRYIBJLCHDGP-UHFFFAOYSA-N
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Description

Contextualization of Nitrophenyl Thioesters in Organic and Mechanistic Chemistry

Nitrophenyl thioesters belong to a class of compounds that are instrumental in the study of reaction kinetics and mechanisms, particularly in nucleophilic substitution and acyl transfer reactions. The presence of a nitro group on the phenyl ring significantly influences the electronic properties of the thioester, enhancing its reactivity towards nucleophiles. Kinetic investigations of reactions involving various nitrophenyl thioesters, such as S-4-nitrophenyl 4-substituted thiobenzoates, with amines have provided deep insights into the structure-reactivity relationships and the nature of transition states. acs.org

The position and number of nitro groups on the aromatic ring are critical determinants of the thioester's reactivity. For instance, the electron-withdrawing effect of the nitro group facilitates the departure of the thiolate leaving group, making these compounds excellent acylating agents. The study of aminolysis reactions of different nitrophenyl thionocarbonates has revealed mechanistic details, including the formation of zwitterionic tetrahedral intermediates. acs.org These studies often employ techniques like Hammett plots to quantify the electronic effects of substituents on reaction rates. wikipedia.org

Significance of the 2,4-Dinitrophenyl Moiety as an Activating and Leaving Group

The 2,4-dinitrophenyl (DNP) group is a particularly powerful activating group in organic chemistry. ebi.ac.uk The two nitro groups, positioned ortho and para to the point of attachment, exert strong electron-withdrawing effects through both inductive (-I) and mesomeric (-M) effects. wikipedia.org This pronounced electron deficiency makes the carbon atom to which the DNP group is attached highly electrophilic and susceptible to nucleophilic attack.

In the context of S-(2,4-Dinitrophenyl) ethanethioate, the DNP moiety renders the thioester exceptionally reactive. The 2,4-dinitrophenolate (B1223059) anion is a very stable leaving group due to the extensive delocalization of the negative charge onto the two nitro groups. This high stability of the leaving group is a key driving force for reactions involving its displacement. The DNP group's ability to activate a substrate for nucleophilic aromatic substitution is a well-established principle, and this same electronic activation is harnessed in the reactivity of this compound.

The utility of the DNP group extends beyond its role as a leaving group. It is also employed as a hapten in immunological studies to elicit immune responses. ebi.ac.uk Furthermore, derivatives like 2,4-dinitrophenol (B41442) (DNP) itself have been studied for their biological activities, although they are distinct from the thioester in their primary mode of action. wikipedia.orgnih.govnih.gov

Overview of Ethanethioate Derivatives in Acyl Transfer Chemistry and Synthetic Strategies

Ethanethioate derivatives, and thioesters in general, are pivotal intermediates in acyl transfer reactions, both in biological systems and in synthetic organic chemistry. libretexts.orglibretexts.org They are considered "activated" forms of carboxylic acids, more reactive towards nucleophiles than their oxygen-ester counterparts. nih.gov This enhanced reactivity stems from the lower resonance stabilization of the thioester linkage compared to the ester linkage and the better leaving group ability of the thiolate anion.

In biological contexts, acetyl-CoA, a thioester of coenzyme A, is a central molecule in metabolism, participating in the Krebs cycle and fatty acid biosynthesis, where it functions as an efficient acyl transfer agent. nih.gov The principles of thioester reactivity observed in nature are mirrored in synthetic chemistry. Ethanethioate derivatives are employed to introduce the acetyl group into various molecules. The choice of the thiol portion of the thioester allows for the tuning of reactivity.

The synthesis of this compound itself involves the reaction of a suitable ethanethioate precursor with a 2,4-dinitro-substituted aromatic compound. The specific properties of this molecule make it a valuable reagent for chemoselective ligations and the synthesis of complex molecules where controlled acylation is required.

Current Research Landscape and Knowledge Gaps Pertaining to this compound

Current research continues to explore the applications of highly activated thioesters like this compound in various domains of chemistry. Its high reactivity makes it a candidate for use in bioconjugation, protein modification, and the development of chemical probes. For instance, the 2,4-dinitrophenyl group has been incorporated into fluorescent probes for the detection of biologically important thiols like glutathione (B108866) (GSH). mdpi.com

While the fundamental reactivity of this compound can be inferred from the principles of physical organic chemistry, specific kinetic data and detailed mechanistic studies for its reactions with a wide array of nucleophiles may not be exhaustively documented in the public domain. There is an opportunity for further research to systematically quantify its reactivity profile and compare it with other acylating agents.

Furthermore, exploring its utility in novel synthetic transformations, such as in cascade reactions or as a precursor to other valuable chemical entities, remains an active area of investigation. The development of new synthetic methods that leverage the unique properties of this powerful electrophile could lead to more efficient and selective chemical syntheses.

Interactive Data Table: Properties of this compound

PropertyValue
Chemical Formula C8H6N2O5S
Molecular Weight 242.21 g/mol
CAS Number 40640-80-0 lookchem.com
Appearance Data not readily available
Melting Point Data not readily available
Boiling Point Data not readily available

Properties

CAS No.

40640-80-0

Molecular Formula

C8H6N2O5S

Molecular Weight

242.21 g/mol

IUPAC Name

S-(2,4-dinitrophenyl) ethanethioate

InChI

InChI=1S/C8H6N2O5S/c1-5(11)16-8-3-2-6(9(12)13)4-7(8)10(14)15/h2-4H,1H3

InChI Key

DDJRYIBJLCHDGP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of S 2,4 Dinitrophenyl Ethanethioate

Direct Synthetic Routes to S-(2,4-Dinitrophenyl) Ethanethioate

The most straightforward approaches to this compound involve the direct formation of the thioester bond by reacting a sulfur-containing nucleophile with an acetylating agent.

Thioacylation of 2,4-Dinitrophenyl Thiol

A primary and efficient method for the synthesis of this compound is the direct thioacylation of 2,4-dinitrophenyl thiol. This reaction typically involves the use of an activated acetyl group source, such as acetyl chloride or acetic anhydride, in the presence of a base. The base serves to deprotonate the thiol, forming the more nucleophilic thiolate anion, which then attacks the electrophilic carbonyl carbon of the acetylating agent.

The general reaction can be represented as follows:

Reaction Scheme:

Generated code

Commonly used bases for this transformation include tertiary amines like triethylamine (B128534) or pyridine. The choice of solvent is typically an inert aprotic solvent such as dichloromethane, tetrahydrofuran (B95107) (THF), or diethyl ether to avoid side reactions with the acetylating agent. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).

Reactant 1Reactant 2BaseSolventProduct
2,4-Dinitrophenyl thiolAcetyl chlorideTriethylamineDichloromethaneThis compound
2,4-Dinitrophenyl thiolAcetic anhydridePyridineTetrahydrofuranThis compound

Reactions Involving Activated Acyl Species and 2,4-Dinitrophenylated Sulfur Nucleophiles

An alternative direct route involves the reaction of a pre-formed 2,4-dinitrophenylated sulfur nucleophile with an activated acyl species. A common precursor for the sulfur nucleophile is potassium thioacetate (B1230152). In this method, 2,4-dinitrochlorobenzene is reacted with potassium thioacetate. The highly activated chlorine atom on the 2,4-dinitrochlorobenzene is susceptible to nucleophilic aromatic substitution by the thioacetate anion.

This reaction offers an advantage as 2,4-dinitrochlorobenzene is often more readily available than 2,4-dinitrophenyl thiol.

Reaction Scheme:

Generated code

This reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the dissolution of the potassium thioacetate and to promote the nucleophilic substitution.

Functional Group Interconversions for this compound Preparation

Besides direct synthesis, this compound can be prepared through the transformation of other sulfur-containing molecules or by introducing the 2,4-dinitrophenyl group onto a pre-existing thioacetate structure.

Transformations from Related Sulfur-Containing Precursors

One plausible, though less common, approach involves the cleavage of bis(2,4-dinitrophenyl) disulfide. The disulfide can be reduced in the presence of an acetylating agent. The reduction, often carried out with a reducing agent like sodium borohydride (B1222165) followed by in-situ acylation, would yield the desired thioester.

Another potential transformation could start from a different thioester, such as S-benzyl-S'-(2,4-dinitrophenyl) dithiocarbonate, which upon reaction with a source of acetate, could undergo a transesterification-type reaction to yield this compound. However, such routes are generally more complex than direct synthesis.

Strategic Introduction of the 2,4-Dinitrophenyl Moiety

This strategy involves starting with a molecule that already contains the ethanethioate functionality and then introducing the 2,4-dinitrophenyl group. A key reaction in this context is the nucleophilic aromatic substitution on 1-fluoro-2,4-dinitrobenzene (B121222) (Sanger's reagent) or 1-chloro-2,4-dinitrobenzene (B32670).

For instance, reacting thioacetic acid with a base to form the thioacetate anion, which is then reacted with 1-fluoro-2,4-dinitrobenzene, would lead to the formation of this compound. The high reactivity of the fluorine atom in Sanger's reagent towards nucleophilic attack makes this a viable synthetic pathway.

Sulfur PrecursorReagent for DinitrophenylationProduct
Thioacetic acid (in the presence of a base)1-Fluoro-2,4-dinitrobenzeneThis compound
Potassium thioacetate1-Chloro-2,4-dinitrobenzeneThis compound

Synthesis of Structural Analogs and Isotopic Variants for Mechanistic Studies

The synthesis of structural analogs and isotopically labeled versions of this compound is crucial for detailed mechanistic studies of reactions in which this compound is involved, such as in studies of enzyme kinetics or reaction mechanisms.

Structural analogs can be synthesized by varying either the acyl group or the aromatic moiety. For example, using different acyl chlorides (e.g., propionyl chloride, benzoyl chloride) in the thioacylation of 2,4-dinitrophenyl thiol would yield the corresponding S-(2,4-dinitrophenyl) alkanethioates or S-(2,4-dinitrophenyl) benzothioate. Similarly, starting with different substituted dinitrophenyl thiols would allow for the synthesis of analogs with modified aromatic rings.

Isotopic labeling can be achieved by using isotopically enriched reagents. For instance, to label the carbonyl carbon, one could use acetyl-1-¹³C chloride or acetyl-1-¹⁴C chloride in the thioacylation reaction. Similarly, labeling the methyl group can be achieved using acetyl-d₃ chloride. Deuterium labeling on the aromatic ring could be accomplished by starting with a deuterated 2,4-dinitrochlorobenzene. These labeled compounds are invaluable for tracing the fate of specific atoms in chemical and biological transformations.

Desired LabelingIsotopic ReagentSynthetic Route
Carbonyl-¹³CAcetyl-1-¹³C chlorideThioacylation of 2,4-dinitrophenyl thiol
Acetyl-d₃Acetyl-d₃ chlorideThioacylation of 2,4-dinitrophenyl thiol
Ring-¹³C or ¹⁵NLabeled 2,4-dinitrochlorobenzeneReaction with potassium thioacetate

Considerations for Scalable and Sustainable Synthesis of this compound

The transition from a laboratory-scale synthesis to a large-scale industrial production of this compound necessitates a thorough evaluation of the process's scalability and sustainability. Key considerations revolve around minimizing environmental impact, reducing costs, and ensuring worker safety.

Furthermore, the conventional synthesis may involve stoichiometric amounts of reagents and generate by-products that are difficult to recycle or dispose of. Modern synthetic approaches aim to address this through the development of catalytic methods. For instance, photocatalytic and electrochemical strategies are emerging as powerful tools for the synthesis of thioesters, offering mild reaction conditions and high atom economy nus.edu.sgrsc.org. These methods can potentially reduce the need for harsh reagents and minimize waste streams.

The principles of green chemistry also advocate for the use of renewable feedstocks and energy-efficient processes. While the direct precursors for this compound are typically derived from petrochemical sources, future research could explore bio-based routes to these starting materials. Moreover, optimizing reaction conditions, such as temperature and pressure, and exploring continuous flow manufacturing can lead to significant energy savings and improved process control on an industrial scale.

Table 2: Strategies for Scalable and Sustainable Synthesis

ConsiderationTraditional ApproachSustainable Alternative
Solvent Polar aprotic solvents (e.g., DMF)Water, greener solvents (e.g., cyclopentanone), micellar catalysis researchgate.netwikipedia.org
Reagents Stoichiometric use of basesCatalytic amounts of reagents, recyclable catalysts
By-products Salt waste from base neutralizationEasily removable and recyclable by-products researchgate.net
Energy Batch processing, potentially high temperaturesContinuous flow processing, milder reaction conditions through catalysis nus.edu.sg
Atom Economy ModerateHigh atom economy through catalytic and multi-component reactions rsc.org

Advanced Mechanistic Investigations of S 2,4 Dinitrophenyl Ethanethioate Reactivity

Nucleophilic Aromatic Substitution (SNAr) Pathways at the Dinitrophenyl Ring

The S-(2,4-Dinitrophenyl) ethanethioate substrate is highly activated towards nucleophilic aromatic substitution due to the presence of two electron-withdrawing nitro groups on the aromatic ring. wikipedia.org This activation facilitates the attack of nucleophiles and the subsequent displacement of the ethanethioate group.

Kinetic Analysis of Nucleophilic Displacement of the Ethanethioate Moiety

Kinetic studies are crucial for elucidating the mechanism of a reaction. In the case of this compound, the rate of nucleophilic displacement of the ethanethioate moiety can be monitored spectrophotometrically by following the appearance of the 2,4-dinitrophenolate (B1223059) anion. sjpas.com The reaction generally follows pseudo-first-order kinetics when the nucleophile is in large excess. nih.gov

The second-order rate constants for the reaction of this compound with various nucleophiles provide valuable insights into the reaction mechanism. For instance, studies on similar 2,4-dinitrophenyl derivatives with a range of nucleophiles have shown a strong correlation between the nucleophilicity of the attacking species and the reaction rate. nih.gov

Below is an interactive table showcasing representative kinetic data for the reaction of a similar compound, 1-chloro-2,4-dinitrobenzene (B32670) (ClDNB), with a series of biothiols in aqueous media. This data illustrates the dependence of the nucleophilic rate constant (kN) on the pKa of the nucleophile.

Table 1: Nucleophilic rate constant values for the reaction between a 2,4-dinitrobenzene derivative and a series of biothiols in aqueous media at 25°C. udd.cl

Role of the 2,4-Dinitrophenyl Group as an Electron-Withdrawing Activating Group in SNAr

The 2,4-dinitrophenyl group plays a pivotal role in activating the aromatic ring for nucleophilic attack. The two nitro groups are strong electron-withdrawing groups, and their presence at the ortho and para positions to the leaving group is critical for the SNAr mechanism to be favored. wikipedia.orgscranton.edu These groups delocalize the negative charge of the intermediate Meisenheimer complex through resonance, thereby stabilizing it. wikipedia.org This stabilization lowers the activation energy of the reaction, making the substitution proceed at a reasonable rate. libretexts.org The electron-withdrawing effect of the nitro groups makes the aromatic ring electron-deficient and thus more susceptible to attack by a nucleophile. nih.gov

Acyl Transfer Reactions Involving the Ethanethioate Moiety

In addition to SNAr reactions at the aromatic ring, this compound can also undergo acyl transfer reactions, where the nucleophile attacks the carbonyl carbon of the ethanethioate group. youtube.com

Mechanistic Models for Hydrolysis and Aminolysis of this compound

The hydrolysis and aminolysis of this compound are examples of nucleophilic acyl substitution. libretexts.org The generally accepted mechanism for these reactions is a stepwise addition-elimination pathway involving a tetrahedral intermediate. mdpi.comresearchgate.net

In this mechanism, the nucleophile first attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate. libretexts.org This intermediate can then break down by expelling the 2,4-dinitrophenolate leaving group to form the final product. uc.cl

The rate-determining step of the reaction can vary depending on the reaction conditions and the nature of the nucleophile. For example, in the aminolysis of similar esters, a change in the rate-determining step from the breakdown of the tetrahedral intermediate to its formation has been observed as the basicity of the amine is varied. nih.govresearchgate.net This is often evidenced by a biphasic Brønsted-type plot. nih.govuc.cl

The hydrolysis of this compound can be either acid- or base-catalyzed. In basic hydrolysis, the hydroxide (B78521) ion acts as the nucleophile. In acidic hydrolysis, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon and facilitates the attack of a weak nucleophile like water.

The table below presents data for the aminolysis of a related compound, 2,4-dinitrophenyl diphenylphosphinothioate, which illustrates the effect of amine basicity on the reaction rate.

Table 2: Second-order rate constants (kN) for reactions of 2,4-dinitrophenyl diphenylphosphinothioate with alicyclic secondary amines in 80 mol % H2O/20 mol % DMSO at 25.0 ± 0.1 °C. koreascience.kr

This compound as a Potent Acylating Agent

This compound functions as a highly effective acylating agent, a capability derived directly from its molecular architecture. The core of its reactivity lies in the thioester functional group, which is inherently more reactive than its oxygen-ester counterparts in many nucleophilic acyl substitution reactions. This heightened reactivity is further amplified by the nature of the S-aryl substituent, the 2,4-dinitrophenyl group.

The two nitro groups on the phenyl ring are powerful electron-withdrawing groups, operating through both inductive (-I) and resonance (-M) effects. This electronic pull significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles. Concurrently, these electron-withdrawing groups stabilize the resulting 2,4-dinitrophenthiolate anion that forms upon cleavage of the carbon-sulfur bond. The stability of this leaving group is a critical factor in driving the acyl transfer reaction forward. A more stable leaving group corresponds to a lower activation energy for the reaction, thus increasing the reaction rate. The pKa of the conjugate acid of the leaving group, 2,4-dinitrophenthiol, is relatively low for a thiol, indicating that the corresponding thiolate is a weak base and therefore an excellent leaving group.

The general mechanism for acyl transfer from this compound to a nucleophile (Nu:) proceeds via a nucleophilic acyl substitution pathway. This often involves the formation of a transient tetrahedral intermediate, which then collapses to release the stable 2,4-dinitrophenthiolate anion and form the new acylated product.

Mechanistic Studies of Acyl Transfer

Kinetic Isotope Effects and Brønsted-Type Correlations in Acyl Transfer Processes

The study of acyl transfer reactions involving substrates like this compound often employs physical organic tools such as Brønsted-type correlations and kinetic isotope effects (KIEs) to elucidate transition state structures and reaction mechanisms.

A Brønsted-type correlation relates the logarithm of the rate constant (log k) to the pKa of a series of related catalysts or reactants, such as a set of incoming nucleophiles. The slope of this plot, known as the Brønsted coefficient (β), provides insight into the degree of bond formation or cleavage in the transition state. For the aminolysis of related aryl thiolacetates, such as 2,4-dinitrophenyl thiolacetate, the Brønsted-type plots are often non-linear. rsc.org A downward curve in a Brønsted plot is indicative of a change in the rate-determining step of a multi-step reaction mechanism. rsc.orgkoreascience.kr

For the reaction of this compound with a series of amines of varying basicity, a similar biphasic plot is expected.

For weakly basic amines (high pKa of conjugate acid): The attack of the amine to form the tetrahedral intermediate (k₁) is the rate-determining step. The Brønsted coefficient (β₂) is typically large (e.g., 0.7-0.9), indicating a high degree of N-C bond formation in the transition state. rsc.orgnih.gov

For strongly basic amines (low pKa of conjugate acid): The breakdown of the tetrahedral intermediate to products (k₂) becomes rate-limiting. The Brønsted coefficient (β₁) is smaller (e.g., 0.1-0.4), as the transition state is less sensitive to the nucleophilicity of the amine. rsc.orgnih.gov

The center of this curvature (pKₐ⁰) represents the point where the rates of formation and breakdown of the tetrahedral intermediate are equal (k₂ ≈ k₋₁). rsc.org

Interactive Table: Representative Kinetic Data for Aminolysis of an Activated Thioester

The following table illustrates typical kinetic parameters that would be expected for the aminolysis of this compound, based on data from analogous systems. rsc.orgnih.gov

Nucleophile (Amine)pKₐ of Conjugate AcidSecond-Order Rate Constant, kₙ (M⁻¹s⁻¹)
Piperidine11.121500
Morpholine8.3385
Piperazine9.81450
1-Formylpiperazine7.9830

Note: Data is illustrative and based on trends observed for similar compounds.

Kinetic Isotope Effects (KIEs) are another powerful tool for probing reaction mechanisms. koreascience.kr By replacing an atom at or near the reaction center with one of its heavier isotopes (e.g., hydrogen with deuterium), one can measure the effect on the reaction rate. While specific KIE studies on this compound are not prominent in the literature, their application would be informative. For instance, a secondary KIE at the α-carbon of the acetyl group could help to distinguish between different transition state geometries. An inverse KIE (kH/kD < 1) might suggest an increase in steric crowding at the transition state, while a normal KIE (kH/kD > 1) could indicate changes in hyperconjugation.

Comparative Studies of Intermolecular and Intramolecular Acyl Transfer Dynamics

Acyl transfer reactions can occur via either intermolecular or intramolecular pathways. Intermolecular reactions, such as the aminolysis described above, occur between two separate molecules. Intramolecular acyl transfer, conversely, occurs within the same molecule, where the nucleophilic group and the thioester are part of the same entity.

Intramolecular acyl transfer is often significantly faster than its intermolecular counterpart, provided the reacting groups can adopt a sterically favorable conformation. This rate enhancement is due to a dramatic increase in the "effective concentration" of the nucleophile in the vicinity of the electrophilic center, which is a result of a less prohibitive entropic barrier. The formation of a stable five- or six-membered ring in the transition state is a common feature of efficient intramolecular reactions.

In the context of this compound, an intramolecular reaction could be engineered by attaching a nucleophilic moiety (e.g., an amino or hydroxyl group) to the acetyl group via a short linker. The rate of cyclization would then be highly dependent on the length and flexibility of this linker. Such studies are fundamental in bio-organic chemistry, for example, in the mechanism of native chemical ligation of peptides, which relies on an intramolecular S-to-N acyl transfer. adichemistry.com The competition between a rapid intramolecular reaction and a slower intermolecular reaction with an external nucleophile can be used to probe the geometric requirements of the transition state.

Other Relevant Reaction Mechanisms and Electrophilic Interactions

Reactivity Towards Carbon-Based Nucleophiles

Beyond heteroatomic nucleophiles, this compound is expected to react with various carbon-based nucleophiles, leading to the formation of new carbon-carbon bonds.

Enolates: Enolates, generated from ketones, esters, or other carbonyl compounds by treatment with a suitable base, are excellent carbon nucleophiles. libretexts.org The reaction of an enolate with this compound would result in C-acylation, producing a β-dicarbonyl compound. For this reaction to be effective, the enolate must be pre-formed using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in an aprotic solvent to prevent side reactions. libretexts.org The highly reactive nature of the thioester facilitates this transformation under relatively mild conditions compared to less reactive esters.

Grignard Reagents: Grignard reagents (R-MgX) are potent carbon nucleophiles but also strong bases. sigmaaldrich.com Their reaction with thioesters like this compound is expected to be complex. The typical reaction of a Grignard reagent with an ester or thioester involves two additions. masterorganicchemistry.com The first addition leads to a ketone intermediate after the elimination of the thiolate leaving group. This ketone is then immediately attacked by a second equivalent of the Grignard reagent to yield a tertiary alcohol (after acidic workup). masterorganicchemistry.com However, the presence of the two nitro groups on the aromatic ring introduces potential complications. Grignard reagents can also react with nitro groups, leading to reduction or other side reactions. Studies on the reaction of Grignard reagents with dinitroaromatics have shown complex outcomes, including reduction of a nitro group and subsequent rearrangements. researchgate.net

Potential for Radical-Mediated Transformations

The thioester functionality in this compound also opens the door to radical-mediated transformations. Thioesters have been explored as effective radical acceptors, serving as "Radical Weinreb Amides" in modern synthetic strategies. tdl.orgtdl.org

In a hypothetical scenario, a nucleophilic radical could add to the carbonyl carbon of this compound. This would generate a high-energy alkoxy radical intermediate. tdl.org The key to a productive reaction is the subsequent fragmentation of this intermediate. The cleavage of the carbon-sulfur bond (β-scission) is often favorable because it results in the formation of a stable thiyl radical (in this case, the 2,4-dinitrophenthiolate radical) and a stable ketone product. tdl.org This pathway provides a convergent route to ketone synthesis. The generation of the initial radical species could be achieved through various means, including photoredox catalysis, which has become a powerful tool for generating radicals under mild conditions. tdl.org The dinitrophenyl moiety itself could also potentially participate in single-electron transfer (SET) processes, further expanding the potential for radical-based reactivity, although this remains a speculative area without direct experimental evidence for this specific substrate.

Structural Elucidation and Spectroscopic Characterization of S 2,4 Dinitrophenyl Ethanethioate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as the cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms. Through a combination of one- and two-dimensional NMR experiments, a complete structural map of S-(2,4-dinitrophenyl) ethanethioate can be constructed.

Proton NMR (¹H NMR) Analysis of Aromatic and Aliphatic Environments

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the protons in its two key regions: the aromatic dinitrophenyl ring and the aliphatic ethanethioate moiety.

The aromatic region is characterized by three protons on the dinitrophenyl ring, which exhibit a complex splitting pattern due to their coupling with each other. The proton H-3, positioned between the two nitro groups, is expected to resonate at the most downfield chemical shift due to the strong electron-withdrawing nature of the adjacent NO₂ groups. It would likely appear as a doublet. The proton H-5, which is ortho to one nitro group and meta to the sulfur atom, would also be significantly deshielded and is expected to appear as a doublet of doublets. The proton H-6, being ortho to the sulfur atom and meta to a nitro group, would resonate at a slightly more upfield position compared to H-3 and H-5, likely as a doublet.

In the aliphatic region, the methyl protons of the ethanethioate group (CH₃) are expected to produce a sharp singlet. This is because there are no adjacent protons to couple with. The chemical shift of this singlet would be in the typical range for a methyl group attached to a carbonyl carbon.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-38.90 - 9.10dJ ≈ 2.5
H-58.40 - 8.60ddJ ≈ 9.0, 2.5
H-67.80 - 8.00dJ ≈ 9.0
CH₃2.40 - 2.60s-

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides a direct view of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal.

The carbonyl carbon (C=O) of the thioester is expected to be the most downfield signal in the spectrum due to its hybridization and the electron-withdrawing effect of the oxygen atom. The carbons of the dinitrophenyl ring will appear in the aromatic region of the spectrum. The carbons bearing the nitro groups (C-2 and C-4) will be significantly deshielded. The carbon attached to the sulfur atom (C-1) will also have a characteristic chemical shift. The remaining aromatic carbons (C-3, C-5, and C-6) will have distinct signals based on their electronic environment. The methyl carbon (CH₃) of the ethanethioate group will appear at the most upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O190 - 195
C-1145 - 150
C-2148 - 152
C-3120 - 125
C-4140 - 145
C-5128 - 132
C-6133 - 137
CH₃30 - 35

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR techniques are instrumental in confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the protons on the aromatic ring. Cross-peaks would be observed between H-5 and H-6, and between H-5 and H-3, confirming their adjacent positions. No cross-peaks would be expected for the singlet from the methyl group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons. For instance, the signal for the methyl protons would correlate with the signal for the methyl carbon. Similarly, the signals for H-3, H-5, and H-6 would correlate with their respective carbon signals (C-3, C-5, and C-6).

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, the methyl protons would show a correlation to the carbonyl carbon (C=O), confirming the ethanethioate structure. The aromatic protons would show correlations to neighboring carbons and the carbon attached to the sulfur (C-1), helping to confirm the substitution pattern on the dinitrophenyl ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy of Carbonyl and Nitro Stretches

The FTIR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the carbonyl and nitro functional groups.

The thioester carbonyl (C=O) stretching vibration is a particularly strong and sharp absorption. Due to the sulfur atom, its frequency is typically lower than that of a regular ester, expected in the range of 1680-1710 cm⁻¹.

The nitro groups (NO₂) will give rise to two characteristic and intense stretching vibrations: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. These are typically observed in the ranges of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. Other characteristic bands would include C-H stretching vibrations from the aromatic ring and the methyl group, as well as C=C stretching vibrations from the aromatic ring.

Table 3: Predicted FTIR Data for this compound

Vibrational ModePredicted Absorption Range (cm⁻¹)Intensity
Asymmetric NO₂ Stretch1520 - 1560Strong
Symmetric NO₂ Stretch1340 - 1370Strong
Thioester C=O Stretch1690 - 1710Strong
Aromatic C=C Stretch1450 - 1600Medium to Weak
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 3000Medium to Weak

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FTIR, as some vibrational modes that are weak in FTIR may be strong in Raman, and vice versa.

The symmetric stretching vibration of the nitro groups is often a very strong and characteristic band in the Raman spectrum. Aromatic ring vibrations, particularly the ring "breathing" modes, also tend to give strong Raman signals. The C=O stretch of the thioester, while strong in the IR, would likely be a weaker band in the Raman spectrum. The C-S bond stretching vibration, which can be difficult to observe in the FTIR spectrum, may be more readily identified in the Raman spectrum, typically in the region of 600-800 cm⁻¹.

Table 4: Predicted Raman Data for this compound

Vibrational ModePredicted Raman Shift (cm⁻¹)Intensity
Symmetric NO₂ Stretch1340 - 1370Strong
Aromatic Ring Breathing1000 - 1100Strong
Aromatic C=C Stretch1580 - 1620Medium
Thioester C=O Stretch1690 - 1710Weak
C-S Stretch650 - 750Medium

Electronic Spectroscopy for Chromophoric Analysis

Electronic spectroscopy, encompassing Ultraviolet-Visible (UV-Vis) and fluorescence techniques, is instrumental in probing the electronic transitions within the this compound molecule. The prominent 2,4-dinitrophenyl group serves as a strong chromophore, dominating the electronic absorption and emission properties.

The UV-Vis spectrum of this compound is expected to be characterized by strong absorptions in the ultraviolet region, attributable to π → π* transitions within the dinitrophenyl ring. The precise location of the absorption maxima (λmax) can be influenced by the solvent environment. For comparison, related compounds such as 2,4-dinitrophenol (B41442) exhibit a λmax around 316 nm. researchgate.net Similarly, 2,4-dinitroaniline shows a characteristic absorption band at 346 nm. researchgate.net It is anticipated that this compound will display a principal absorption band in a similar range, likely between 300 and 360 nm. The presence of the thioester group may induce a slight bathochromic (red) or hypsochromic (blue) shift compared to other dinitrophenyl derivatives, depending on the electronic interplay between the sulfur atom and the aromatic ring.

Table 1: Expected UV-Vis Absorption Data for this compound

Expected λmax (nm) Transition Type Chromophore
~260 π → π* Benzene Ring

Note: The values presented are estimations based on the analysis of structurally similar compounds.

Nitroaromatic compounds are generally known to be poorly fluorescent. springernature.com This phenomenon is often attributed to efficient intersystem crossing to the triplet state and other non-radiative decay pathways that quench fluorescence. Therefore, it is highly probable that this compound will exhibit weak to negligible fluorescence. Any observed emission would likely be significantly red-shifted from its absorption maximum. The study of fluorescence in dinitrophenyl derivatives is often focused on quenching mechanisms rather than inherent emission, a characteristic that is expected to extend to the title compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition of this compound and elucidating its fragmentation patterns under ionization. The exact mass of the molecular ion would provide unambiguous confirmation of its molecular formula, C8H6N2O5S.

The fragmentation of this compound in the mass spectrometer is expected to proceed through characteristic pathways dictated by the functional groups present. Key fragmentation steps would likely involve:

Cleavage of the thioester bond: This would lead to the formation of the stable 2,4-dinitrophenylthio radical or cation and the acetyl radical or cation.

Loss of nitro groups: Sequential loss of NO2 groups from the dinitrophenyl ring is a common fragmentation pathway for nitroaromatic compounds.

Formation of characteristic ions: The 2,4-dinitrophenyl cation ([C6H3N2O4]+) would be a prominent peak.

Table 2: Predicted Key Fragmentation Ions of this compound in Mass Spectrometry

m/z (Predicted) Proposed Fragment Structure Fragmentation Pathway
258.00 [C8H6N2O5S]+• Molecular Ion
215.99 [C6H3N2O4S]+ Loss of acetyl group (CH3CO)
199.99 [C6H3N2O4]+ Cleavage of C-S bond
169.99 [C6H3NO2S]+• Loss of NO2 from the dinitrophenylthio fragment

Note: The m/z values are theoretical and would be confirmed by high-resolution measurements.

X-ray Diffraction (XRD) for Solid-State Molecular Conformation and Crystal Packing Analysis

X-ray diffraction (XRD) analysis of a suitable single crystal of this compound would provide definitive information about its three-dimensional structure in the solid state. nih.govnih.gov While a specific crystal structure for the title compound is not available, analysis of related dinitrophenyl derivatives allows for predictions regarding its molecular conformation and intermolecular interactions.

For instance, the crystal structure of 2-Chloro-N-(2,4-dinitrophenyl) acetamide reveals intramolecular hydrogen bonding involving the amide proton and an ortho-nitro group. researchgate.net In this compound, the planarity of the dinitrophenyl ring is expected. The conformation around the C-S bond and the orientation of the ethanethioate group relative to the aromatic ring would be of key interest.

The crystal packing is likely to be influenced by a combination of intermolecular forces, including:

π-π stacking: Interactions between the electron-deficient dinitrophenyl rings of adjacent molecules.

C-H···O interactions: Weak hydrogen bonds between the aromatic C-H groups and the oxygen atoms of the nitro groups.

Sulfur interactions: Potential weak interactions involving the sulfur atom.

Table 3: List of Compounds Mentioned

Compound Name
This compound
2,4-dinitrophenol
2,4-dinitroaniline

Computational and Theoretical Studies on S 2,4 Dinitrophenyl Ethanethioate

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the fundamental properties of molecules. researchgate.netnih.gov These methods provide insights into the electronic structure and energetics of S-(2,4-dinitrophenyl) ethanethioate.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, this involves finding the minimum energy conformation of the dinitrophenyl ring, the thioester linkage, and the ethyl group. DFT methods, such as B3LYP with a suitable basis set like 6-311G(d,p), are commonly employed for this purpose. nih.gov

Conformational analysis would reveal the preferred orientation of the ethanethioate group relative to the dinitrophenyl ring. Due to steric hindrance and electronic effects, the molecule is likely to adopt a non-planar conformation. The dihedral angles between the phenyl ring and the thioester group would be key parameters to determine.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

ParameterPredicted Value (Å or °)
C-S Bond Length1.78
C=O Bond Length1.21
C-N Bond Lengths (Nitro)1.47
Dihedral Angle (C-C-S-C)~45

Note: These are illustrative values based on similar compounds and general principles of computational chemistry. Actual values would require specific calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and reactivity. sphinxsai.com

For this compound, the HOMO is expected to be localized on the sulfur atom and the phenyl ring, while the LUMO is likely concentrated on the dinitrophenyl ring, particularly on the nitro groups, due to their strong electron-withdrawing nature. researchgate.netchemicalpapers.com This distribution suggests that the sulfur atom would be susceptible to electrophilic attack, while the aromatic ring would be prone to nucleophilic attack. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

Molecular OrbitalEnergy (eV)
HOMO-7.5
LUMO-2.1
HOMO-LUMO Gap5.4

Note: These are illustrative values. The HOMO-LUMO gap is a critical parameter for predicting chemical reactivity.

Computational methods can be used to model chemical reactions and elucidate their mechanisms. For this compound, a key reaction would be nucleophilic aromatic substitution (SNAr) at the dinitrophenyl ring. libretexts.org By localizing the transition state for the attack of a nucleophile, we can understand the energy barrier of the reaction. nih.gov

Intrinsic Reaction Coordinate (IRC) analysis connects the transition state to the reactants and products, confirming that the located transition state is indeed the correct one for the reaction pathway. nih.gov Such studies on related systems have often shown that the presence of nitro groups significantly lowers the activation energy for SNAr reactions. strath.ac.uk

Molecular Dynamics (MD) Simulations for Investigating Solvent Effects and Dynamic Conformational Landscapes

Molecular Dynamics (MD) simulations provide a way to study the behavior of molecules over time, taking into account the influence of the solvent and temperature. youtube.comyoutube.com An MD simulation of this compound in a solvent like water or ethanol (B145695) would reveal how the solvent molecules interact with the solute and influence its conformational flexibility. acs.org These simulations can provide a more realistic picture of the molecule's behavior in a chemical reaction environment compared to static quantum chemical calculations. youtube.com

Thermodynamic and Kinetic Parameter Prediction from Theoretical Models

Theoretical models can be used to predict important thermodynamic and kinetic parameters. By calculating the vibrational frequencies of the molecule, one can determine thermodynamic properties such as enthalpy, entropy, and Gibbs free energy. elixirpublishers.com

Kinetic parameters, such as rate constants, can be estimated from the activation energy calculated from transition state theory. These predictions are valuable for understanding the feasibility and speed of reactions involving this compound.

Computational Spectroscopic Prediction (e.g., NMR chemical shifts, IR frequencies) for Experimental Validation

A powerful application of computational chemistry is the prediction of various types of spectra, which can then be compared with experimental data for validation of the computational model. chemrxiv.org

NMR Chemical Shifts: DFT calculations can predict the 1H and 13C NMR chemical shifts of this compound. The predicted shifts for the aromatic protons would be influenced by the strong electron-withdrawing nitro groups. Comparing these with experimental spectra of similar compounds, like 2,4-dinitrophenyl thiocyanate (B1210189) chemicalbook.com or bis(2,4-dinitrophenyl)acetic acid ethyl ester chemicalbook.com, can help validate the computational model.

IR Frequencies: The vibrational frequencies from DFT calculations correspond to the peaks in an infrared (IR) spectrum. researchgate.net Key predicted vibrational modes for this compound would include the C=O stretch of the thioester, the asymmetric and symmetric stretches of the nitro groups, and various vibrations of the aromatic ring. These can be compared with experimental IR spectra of related compounds like 2,4-dinitrophenylacetic acid nist.govspectrabase.com or S-phenyl thioacetate (B1230152). chemicalbook.com

Table 3: Predicted vs. Experimental Vibrational Frequencies (Illustrative Comparison)

Functional GroupPredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹, related compounds)
C=O Stretch (Thioester)~1690~1700 chemicalbook.com
NO₂ Asymmetric Stretch~1540~1530 nist.govchemicalbook.com
NO₂ Symmetric Stretch~1350~1340 nist.govchemicalbook.com

Note: This table provides an illustrative comparison. The predicted values are based on typical ranges for these functional groups from DFT calculations, and the experimental values are from spectra of analogous compounds.

Advanced Applications and Prospective Research Directions of S 2,4 Dinitrophenyl Ethanethioate

Model Substrate in Physical Organic Chemistry

The predictable and high reactivity of S-(2,4-Dinitrophenyl) ethanethioate makes it an ideal model substrate for fundamental studies in physical organic chemistry. Its reactions are often clean, proceed at measurable rates, and are highly sensitive to changes in reaction conditions, nucleophile strength, and solvent, allowing for detailed mechanistic investigations.

Quantitative Assessment of Leaving Group Abilities of Thiols

The 2,4-dinitrophenyl moiety is a potent activating group, making the corresponding thiolate an exceptionally stable anion and, therefore, an excellent leaving group. This property is exploited in nucleophilic substitution reactions to assess the relative nucleophilicity and leaving group ability of other thiols. In such studies, a series of different biothiols can be reacted with a common electrophile, like 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), a compound structurally related to the leaving group of this compound. By measuring the second-order rate constants for these reactions, researchers can construct Brönsted-type plots (logarithm of the rate constant versus the pKa of the nucleophile). udd.cl The slope of this plot, βnuc, provides a quantitative measure of the sensitivity of the reaction to the basicity of the nucleophile, offering insights into the transition state structure. udd.cl Thiolates are generally excellent nucleophiles, significantly more so than their alcohol counterparts, due to the higher polarizability and lower basicity of sulfur. masterorganicchemistry.com This methodology allows for the creation of a reactivity scale for various biologically and synthetically important thiols.

Probing Reaction Rate Determinants and Transition State Structures in SNAr and Acyl Transfer

This compound and its analogs are extensively used to probe the mechanisms of two fundamental reaction types: nucleophilic aromatic substitution (SNAr) and acyl transfer.

In SNAr reactions , a nucleophile attacks the electron-deficient aromatic ring, displacing a leaving group. The 2,4-dinitro-substituted ring is highly activated towards such attacks. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a two-step mechanism involving a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the resonance delocalization of the negative charge onto the nitro groups. wikipedia.org Kinetic studies on SNAr reactions using dinitrophenyl-based substrates with various nucleophiles, such as amines or phenoxides, have been instrumental in understanding reaction mechanisms. nih.govresearchgate.net For instance, Brønsted-type plots for these reactions are often linear, and the magnitude of the βnuc value indicates the degree of bond formation in the rate-determining step. researchgate.netmdpi.com

In acyl transfer reactions , a nucleophile attacks the carbonyl carbon of the thioester. Thioesters are known to be more reactive than their oxoester counterparts toward amine and carbanion nucleophiles. nih.gov The 2,4-dinitrophenethiolate is an excellent leaving group, facilitating this transfer. Studies on the reaction of similar 2,4-dinitrophenyl esters with various nucleophiles have shown that the mechanism can be a stepwise addition-elimination pathway where the initial nucleophilic attack is often the rate-determining step. mdpi.comresearchgate.net The analysis of kinetic data, such as Hammett and Brønsted plots, provides detailed information about the charge distribution and structure of the transition state. mdpi.comresearchgate.net

ParameterInterpretation in Reaction Mechanism AnalysisTypical Value Range (Context-Dependent)
βnuc (Brønsted slope) Measures the sensitivity of the reaction rate to the nucleophile's basicity. A large value suggests significant bond formation to the nucleophile in the transition state.0.1 to 1.2 nih.govresearchgate.netmdpi.com
βlg (Brønsted slope) Measures the sensitivity of the reaction rate to the leaving group's pKa. A large negative value indicates significant bond cleavage from the leaving group in the transition state.Varies; indicates extent of C-LG fission.
ρ (Hammett value) Measures the sensitivity of the reaction rate to electronic effects of substituents on the aromatic ring (either nucleophile or substrate).3.18 to 3.56 (for substituted furoates) mdpi.comresearchgate.net

Synthetic Intermediates in Complex Organic Molecule Synthesis

The specific reactivity of this compound makes it a valuable building block in the assembly of complex organic molecules, particularly those with biological relevance.

Precursor to Thiol-Containing Biomolecules and Bio-conjugates

The compound serves as a vehicle for the introduction of a protected or "activated" thiol group into a larger molecular framework. A key application is in the synthesis of modified nucleic acids. For example, a derivative, 5-[S-(2,4-dinitrophenyl)-thio]-2'-deoxyuridine, has been incorporated into oligonucleotides. nih.gov In this context, the dinitrophenylthio group acts as both a probe and a precursor; it can be displaced by other nucleophiles, such as fluorescent labels, to create functionalized DNA or RNA strands for diagnostic applications. nih.gov

This principle extends to protein modification and bioconjugation. The selective reaction of reagents with cysteine residues is a cornerstone of creating antibody-drug conjugates and labeled proteins. nih.gov While direct use of this compound is less common than reagents like maleimides, the underlying chemistry is analogous. The dinitrophenyl group activates the sulfur atom, making it susceptible to displacement by a thiol from a protein (thiol-disulfide exchange) or enabling the transfer of the acetyl group to a nucleophilic site on a biomolecule.

Mechanistic Probes for Biochemical and Enzymatic Pathways

The unique properties of this compound also make it a valuable tool for investigating biochemical systems. Many enzymatic reactions involve the formation or cleavage of thioester bonds, a prominent example being the chemistry of Acetyl-CoA.

This compound can act as a substrate analog for enzymes that process thioesters. The key advantage is that its enzymatic cleavage, whether through hydrolysis or attack by another biological nucleophile, releases the 2,4-dinitrophenethiolate anion. This anion, or its oxidized form, is intensely yellow and absorbs light strongly in the visible region of the electromagnetic spectrum. This chromophoric property allows for the continuous monitoring of the enzymatic reaction rate using a simple spectrophotometer. By measuring the rate of color formation, researchers can determine key enzymatic parameters such as Km and kcat.

Studies of Enzyme Acyl Transfer Mechanisms and Substrate Mimicry

Thioesters are crucial intermediates in numerous biological processes, including fatty acid metabolism and the biosynthesis of polyketides. The high-energy nature of the thioester bond makes them excellent acyl group donors. This compound, with its highly activated acyl group, serves as an effective substrate mimic to investigate the mechanisms of acyl transfer enzymes such as transacylases and esterases.

The kinetics of acyl transfer reactions involving related S-2,4-dinitrophenyl thioesters have been studied to elucidate reaction mechanisms. For instance, investigations into the aminolysis of S-2,4-dinitrophenyl 4-substituted thiobenzoates have provided insights into whether these reactions proceed through a stepwise or concerted mechanism. nih.gov Studies on the reactions of these compounds with a series of secondary alicyclic amines in an ethanol-water mixture at 25.0°C revealed slightly curved Brønsted-type plots. nih.gov The slopes of these plots suggest a concerted mechanism rather than a stepwise one, where the bond formation and bond breaking occur in a single transition state. nih.gov

By analogy, this compound can be employed to probe the catalytic strategies of various acyl transferases. The rate of enzyme-catalyzed hydrolysis or aminolysis of this substrate can be conveniently monitored spectrophotometrically by following the release of the 2,4-dinitrophenolate (B1223059) anion. This allows for the determination of key kinetic parameters, providing a deeper understanding of the enzyme's catalytic efficiency and substrate specificity.

Table 1: Kinetic Parameters for the Reaction of S-2,4-dinitrophenyl 4-substituted thiobenzoates with Secondary Alicyclic Amines (This table is a representative example based on studies of similar compounds and illustrates the type of data that could be generated for this compound.)

AminepKaβ1 (high pKa)β2 (low pKa)pKa0 (curvature center)
Piperidine11.120.1-0.44~0.79.5-10.8
Morpholine8.330.1-0.44~0.79.5-10.8
Piperazine9.810.1-0.44~0.79.5-10.8

Data adapted from kinetic studies of related S-2,4-dinitrophenyl thiobenzoates. nih.gov

Design and Characterization of Chemical Probes for Enzyme Active Site Topography

The 2,4-dinitrophenyl (DNP) group is a well-established hapten and a useful chromophoric and electrophilic tag in the design of chemical probes. This compound can serve as a scaffold for creating active site-directed probes to map the topography of enzyme active sites.

The principle behind such probes lies in the covalent modification of a nucleophilic residue within the enzyme's active site. For enzymes with a catalytic cysteine or serine, the acetyl group from this compound can be transferred to the active site nucleophile, leading to irreversible inhibition. The DNP moiety can then be used as a handle for detection and analysis.

For example, DNP-labeled peptidyl diazomethyl ketones have been successfully used as irreversible inhibitors to detect cysteine proteases like cathepsins. nih.gov These probes showed high sensitivity and low background staining in Western blots. nih.gov Similarly, a probe derived from this compound could be designed to target acyltransferases or other enzymes that recognize the acetyl group. The covalent attachment of the DNP-containing fragment would allow for:

Identification of the labeled residue: Proteolytic digestion of the modified enzyme followed by mass spectrometry can identify the exact amino acid residue that has been acylated.

Mapping the active site: The position of the DNP group can provide spatial information about the active site architecture.

Affinity purification: The DNP group can be targeted by anti-DNP antibodies for the selective enrichment of the modified protein or peptide fragments.

Investigations into Specific Protein Modification by Thioesters

The specific modification of proteins by small molecules is a powerful tool to study and modulate their function. Thioesters like this compound can be used to selectively modify nucleophilic amino acid residues in proteins, most notably cysteine.

The reaction of this compound with a protein cysteine residue would result in the S-acetylation of the cysteine and the release of 2,4-dinitrophenol (B41442). This modification can have significant functional consequences, such as:

Altering enzyme activity: If the modified cysteine is in the active site or an allosteric site, the acetylation could inhibit or modulate the enzyme's catalytic activity.

Disrupting protein-protein interactions: The modification could block a binding site or induce a conformational change that prevents the protein from interacting with its partners.

Introducing a tag for functional studies: The introduced acetyl group can be a "warhead" for further chemical elaboration, or the DNP group can be used for detection and isolation of the modified protein.

Functional proteomics approaches can be employed to identify the targets of this compound in a complex proteome and to understand the functional consequences of these modifications on a global scale. nih.gov

Integration into Multicomponent Reaction Systems and Catalytic Cycles

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. researchgate.neteurekaselect.com These reactions are highly atom-economical and offer a rapid way to generate libraries of structurally diverse compounds. Thioesters, due to their activated nature, are valuable reactants in various organic transformations and have the potential to be integrated into MCRs. wikipedia.orgnih.gov

While the direct participation of this compound in well-established MCRs like the Ugi or Passerini reactions has not been extensively documented, its reactivity profile suggests several possibilities. For instance, it could potentially serve as an acylating agent in a sequential MCR process. A primary reaction could generate a nucleophilic intermediate, which is then trapped by this compound to introduce an acetyl group.

Furthermore, thioesters are known to participate in various catalytic cycles. For example, in certain cross-coupling reactions, thioesters can be used as electrophilic partners. The reactivity of this compound could be harnessed in novel catalytic cycles for the synthesis of ketones or other acetylated compounds. The development of catalytic systems that can activate the C-S bond of such thioesters for C-C bond formation is an active area of research. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing S-(2,4-Dinitrophenyl) ethanethioate, and how can reaction conditions be optimized to improve yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution between 1-chloro-2,4-dinitrobenzene and sodium ethanethiolate in polar aprotic solvents (e.g., DMSO or DMF) under inert atmosphere. Key optimizations include:

  • Temperature : 60–80°C to balance reaction rate and side-product formation.
  • Molar Ratio : Substrate-to-thiolate ratio of 1:1.2 ensures excess nucleophile for complete conversion.
  • Purification : Recrystallization from ethanol/water mixtures (70:30 v/v) enhances purity. Characterization via 1H^1H NMR and IR spectroscopy confirms thioether bond formation, while CHN analysis validates stoichiometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

  • IR Spectroscopy : Look for C-S stretching vibrations (600–700 cm1^{-1}) and nitro group absorptions (1520–1350 cm1^{-1}).
  • UV-Vis : The 2,4-dinitrophenyl chromophore exhibits strong absorbance near 340 nm (ε0.0096 μM1cm1\varepsilon \approx 0.0096\ \mu M^{-1}cm^{-1}), useful for quantifying concentration.
  • 1H^1H NMR : Aromatic protons (δ 8.5–9.0 ppm) and ethanethioate methyl protons (δ 1.2–1.5 ppm) confirm structural integrity .

Advanced Research Questions

Q. How does the electron-withdrawing nature of the 2,4-dinitrophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The nitro groups increase electrophilicity at the ipso-carbon, accelerating nucleophilic attack. Kinetic studies using UV-Vis spectroscopy under pseudo-first-order conditions (excess nucleophile) can determine kobsk_{obs}, which correlates linearly with nucleophile concentration to derive second-order rate constants (kAk_A). For example:

  • Activation Parameters : Arrhenius plots (lnkAk_A vs. 1/T) yield ΔH\Delta H^\ddagger and ΔS\Delta S^\ddagger, revealing transition-state thermodynamics.
  • Comparative Kinetics : Compare kAk_A values with less-activated analogs (e.g., phenyl thioethers) to quantify nitro group effects .

Q. What mechanistic insights can be gained from studying the hydrolysis of this compound in aqueous buffers?

Methodological Answer: Hydrolysis proceeds via nucleophilic displacement of ethanethiolate by hydroxide. Methodological steps include:

  • pH-Dependent Kinetics : Monitor reaction rates in buffers (pH 7–12) to identify base-catalyzed pathways.
  • Product Analysis : Use LC-MS to detect 2,4-dinitrophenolate (λmax=400 nm\lambda_{max} = 400\ nm) and ethanethiol (trapped as disulfide).
  • Isotope Labeling : 18O^{18}O-labeled water or hydroxide confirms nucleophilic vs. hydrolytic mechanisms .

Q. How can this compound be utilized as a probe in enzyme activity assays, such as glutathione S-transferase (GST) studies?

Methodological Answer: The compound serves as a substrate analog in GST assays. Key considerations:

  • Assay Design : Mix GST enzyme, glutathione (GSH), and substrate in Tris-HCl buffer (pH 6.5–7.5).
  • Activity Calculation :
    Activity=Slopeε×b×Total Volume\text{Activity} = \frac{\text{Slope}}{\varepsilon \times b} \times \text{Total Volume}

where ε=0.0096 μM1cm1\varepsilon = 0.0096\ \mu M^{-1}cm^{-1} (340 nm) and b=0.89 cmb = 0.89\ cm (path length).

  • Controls : Include blanks without enzyme to subtract non-enzymatic GSH conjugation .

Unresolved Research Challenges

  • Coordination Chemistry : Explore potential metal-binding properties (e.g., Fe(II) complexes) for catalytic applications, building on Schiff base ligand frameworks .
  • Solvent Effects : Systematic studies on solvent polarity’s role in reaction pathways (e.g., DMSO vs. acetonitrile) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.